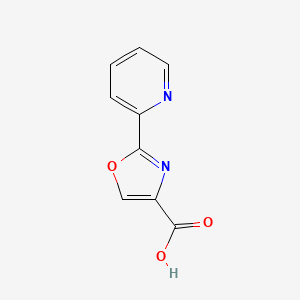

2-(Pyridin-2-yl)-1,3-oxazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a synthetic method for obtaining 4,5-disubstituted 2-(pyridin-2-yl)oxazoles from picolinamide and aldehydes by employing Pd(TFA)2 as the catalyst in n-octane has been developed . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 .科学的研究の応用

Anti-Fibrosis Activity

The synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives has been explored for their anti-fibrotic potential. These compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Notably, some of these derivatives demonstrated better anti-fibrosis activity than existing drugs like Pirfenidone and Bipy55′DC. For instance, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited promising IC50 values, suggesting their potential as novel anti-fibrotic agents .

Csp3-H Oxidation

In a recent study, researchers achieved an efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes. The reaction utilized water as an oxygen donor under mild conditions. Pyridin-2-yl-methanes with aromatic rings (e.g., substituted benzene, thiophene, thiazole, pyridine, and triazine) successfully underwent Csp3-H oxidation to yield the desired products .

Enantioselective Diels–Alder Cycloaddition

The PyBox–La(OTf)3-catalyzed enantioselective Diels–Alder cycloaddition of 2-alk-2-enoylpyridines with cyclopentadiene led to the formation of enantiopure disubstituted norbornenes. These compounds possess four contiguous stereocenters and are biologically relevant structures. The reaction demonstrated high diastereoselectivity (up to 92:8 dr) and excellent enantioselectivity (99:1 er) .

作用機序

Target of Action

The primary target of 2-(Pyridin-2-yl)-1,3-oxazole-4-carboxylic acid is the Collagen Prolyl 4-Hydroxylase . This enzyme plays a crucial role in the formation of stable collagen molecules, which are essential components of the extracellular matrix in various tissues. Inhibition of this enzyme can lead to a decrease in collagen synthesis, which is beneficial in conditions such as fibrosis .

Mode of Action

The compound interacts with its target, Collagen Prolyl 4-Hydroxylase, and inhibits its activity . This inhibition results in a decrease in the hydroxylation of proline residues in collagen, which is a critical step in collagen synthesis. As a result, the production of collagen is reduced .

Biochemical Pathways

The compound affects the collagen synthesis pathway. By inhibiting Collagen Prolyl 4-Hydroxylase, it disrupts the normal process of collagen formation. This leads to a decrease in the production of collagen, affecting the extracellular matrix and potentially reducing fibrosis .

Result of Action

The compound’s action results in a significant reduction in collagen production. This is evidenced by a decrease in the content of hydroxyproline, a major component of collagen, in cell culture medium in vitro . The compound effectively inhibits the expression of collagen, indicating its potential as an anti-fibrotic drug .

特性

IUPAC Name |

2-pyridin-2-yl-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9(13)7-5-14-8(11-7)6-3-1-2-4-10-6/h1-5H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERAMLGZDKJKHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-2-yl)-1,3-oxazole-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2413215.png)

![2-methyl-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2413220.png)

![3-[[1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2413230.png)

![(3,4-dimethylphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2413232.png)

![[2-(4-Methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2413236.png)